Tyr-W-mif-1 - 144450-13-5

Tyr-W-mif-1

Catalog Number: EVT-299964
CAS Number: 144450-13-5
Molecular Formula: C27H32N6O5
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tyr-W-MIF-1 is a naturally occurring peptide first isolated from human brain cortex. [] It belongs to the Tyr-MIF-1 family of peptides, which also includes Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and MIF-1 (Pro-Leu-Gly-NH2). [] This family of peptides exhibits both opioid and antiopioid properties, influencing a variety of physiological processes, particularly those related to pain perception and stress response. [, , , , , , ]

Tyr-W-MIF-1 is considered to be more opioid-like than Tyr-MIF-1. [] It demonstrates a higher affinity for the μ-opioid receptor, specifically the μ2 subtype, compared to other members of its family. [, , ] This selectivity for the μ2-opioid receptor makes it a valuable tool in investigating the distinct roles of different opioid receptor subtypes in various physiological and pathological conditions.

Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2)

Compound Description: Tyr-MIF-1 is a naturally occurring peptide that acts as an opiate agonist and antagonist. It binds to both μ1 and μ2 opiate receptors [, ] and induces analgesia after intracerebroventricular (i.c.v.) and intrathecal (i.t.) injection, although it is more potent via i.t. administration [].

Relevance: Tyr-MIF-1 shares a similar structure with Tyr-W-MIF-1, differing only in the amino acid at position 3 (Leu in Tyr-MIF-1, Trp in Tyr-W-MIF-1). While both peptides exhibit opiate activity, Tyr-W-MIF-1 has been shown to be more potent, particularly after i.c.v. administration [].

[D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin (DAMGO)

Compound Description: DAMGO is a synthetic opioid peptide that acts as a selective μ-opioid receptor agonist. It is commonly used in research as a standard μ-opioid receptor agonist [].

Relevance: DAMGO is used as a comparator to Tyr-W-MIF-1 in studies investigating the latter's opioid activity. While both peptides primarily act on the μ-opioid receptor, Tyr-W-MIF-1 displays unique pharmacological properties suggesting an interaction with μ2-opioid receptor subtypes [].

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2)

Compound Description: Endomorphin-1 is an endogenous opioid peptide that selectively binds to μ-opioid receptors with high affinity. It is known to induce potent and prolonged analgesia [].

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2)

Compound Description: Endomorphin-2 is another endogenous opioid peptide that selectively targets μ-opioid receptors with high affinity, similar to endomorphin-1 [].

Relevance: Endomorphin-2 differs from Tyr-W-MIF-1 by one amino acid at position 3. Although both peptides interact with μ-opioid receptors, they may have varying affinities and selectivities for different μ-opioid receptor subtypes, resulting in distinct pharmacological effects [].

Naloxonazine

Compound Description: Naloxonazine is a μ1-opioid receptor antagonist commonly used in research to investigate the role of μ1-opioid receptors in various biological processes [].

Relevance: Naloxonazine is used to differentiate the opioid receptor subtypes involved in the antinociceptive effects of Tyr-W-MIF-1. Studies using naloxonazine have shown that Tyr-W-MIF-1-induced antinociception is less sensitive to naloxonazine compared to other μ-opioid receptor agonists, suggesting a preferential action at μ2-opioid receptor subtypes [].

Hemorphin (Tyr-Pro-Trp-Thr)

Compound Description: Hemorphin is a naturally occurring opioid peptide derived from the hydrolysis of hemoglobin. It displays affinity for both μ1 and μ2 opioid receptors, with a higher selectivity for μ2 sites [].

Relevance: Hemorphin shares structural similarities with Tyr-W-MIF-1, particularly in the N-terminal tripeptide sequence (Tyr-Pro-Trp). Both peptides exhibit affinity for μ-opioid receptors, with a preference for the μ2 subtype. This structural similarity, coupled with their shared receptor preference, suggests potential overlap in their pharmacological properties [].

d-Pro2-Tyr-W-MIF-1 (Tyr-d-Pro-Trp-Gly-NH2)

Compound Description: d-Pro2-Tyr-W-MIF-1 is a synthetic analog of Tyr-W-MIF-1, where the Proline residue at position 2 is replaced with its D-isomer. This modification confers selectivity for μ2-opioid receptors and turns the peptide into an antagonist rather than an agonist [, ].

Relevance: d-Pro2-Tyr-W-MIF-1 is a valuable tool for studying the specific role of the μ2-opioid receptor in the context of Tyr-W-MIF-1 activity. Its ability to selectively antagonize Tyr-W-MIF-1-induced antinociception [] confirms the involvement of this receptor subtype in mediating some of the effects of Tyr-W-MIF-1.

H-Tyr-Tic-Phe-Phe-NH2 (TIPP-NH2)

Compound Description: TIPP-NH2 is a synthetic opioid tetrapeptide that exhibits mixed μ agonist/δ antagonist properties. It is considered a moderately potent μ agonist and a highly potent δ antagonist [].

Relevance: TIPP-NH2 shares structural similarities with both Tyr-W-MIF-1 and Endomorphin-2. The comparison of these structures suggests that modifications at position 2 can significantly influence the selectivity and activity profile of these peptides, highlighting the potential for developing analogs with tailored pharmacological profiles [].

PL017

Relevance: PL017 is used in research to investigate the specific role of μ-opioid receptors in cellular and behavioral processes. Studies mentioned in the provided papers utilize PL017 to demonstrate the ability of Tyr-W-MIF-1 to attenuate the downregulation of μ-opioid receptors induced by chronic exposure to μ-opioid receptor agonists like PL017 itself [].

DPDPE ([D-Pen2,5]enkephalin)

Compound Description: DPDPE is a synthetic opioid peptide and a highly selective δ-opioid receptor agonist. It is commonly used in research as a pharmacological tool to study δ-opioid receptor function [].

Relevance: DPDPE serves as a tool to differentiate the opioid receptor subtypes targeted by Tyr-W-MIF-1. Studies have shown that, unlike its ability to attenuate the downregulation of μ-opioid receptors caused by morphine and PL017, Tyr-W-MIF-1 does not prevent DPDPE-induced downregulation of δ-opioid receptors. This indicates that Tyr-W-MIF-1's effect on opioid receptor regulation is specific to the μ-opioid receptor and does not extend to δ-opioid receptors [].

Overview

H-Tyrosine-Proline-Tryptophan-Glycine-Amide, also known as H-Tyr-Pro-Trp-Gly-NH2, is a tetrapeptide that exhibits significant biological activity. This compound is part of a class of endogenous opioid peptides, which are known for their roles in pain modulation and neurophysiological processes. It primarily interacts with the mu-opioid receptor, which is crucial for mediating analgesic effects. The compound's structure and properties make it an interesting subject for research in pharmacology and biochemistry.

Source

H-Tyr-Pro-Trp-Gly-NH2 can be derived from natural sources or synthesized through various chemical methods. The synthesis often involves the use of solid-phase peptide synthesis techniques and enzymatic methods to achieve high purity and yield. The compound has been studied extensively due to its potential therapeutic applications.

Classification

This compound falls under the category of peptides and more specifically, opioid peptides. It is classified based on its amino acid composition and the presence of an amide functional group, which enhances its stability and bioactivity.

Synthesis Analysis

Methods

The synthesis of H-Tyr-Pro-Trp-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • The initial amino acid is attached to a resin.
    • Subsequent amino acids are added one at a time through coupling reactions, often using coupling reagents like Oxyma Pure or HOBt (1-hydroxybenzotriazole) to activate carboxylic acids.
    • Each coupling step is followed by a washing step to remove unreacted materials.
  2. Enzymatic Synthesis:
    • Enzymatic methods can also be employed, utilizing proteases that facilitate the formation of peptide bonds under mild conditions.
    • For example, solvent-stable proteases can achieve high yields in specific reaction conditions.

Technical Details

The synthesis process may involve protective groups (such as Boc or Fmoc) that are removed at specific stages to prevent undesired reactions. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.

Molecular Structure Analysis

Structure

H-Tyr-Pro-Trp-Gly-NH2 consists of four amino acids: Tyrosine, Proline, Tryptophan, and Glycine. The molecular formula is C34H38N6O5C_{34}H_{38}N_{6}O_{5}, indicating a complex structure with multiple functional groups.

  • InChI Key: ZEXLJFNSKAHNFH-FAPGNOQXSA-N
  • Molecular Weight: Approximately 578.70 g/mol

The structure includes:

  • An aromatic ring from Tyrosine.
  • A cyclic structure from Proline.
  • An indole ring from Tryptophan.
  • An amide group enhancing stability.

Data

The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI formats, which provide insights into its connectivity and stereochemistry.

Chemical Reactions Analysis

Reactions

H-Tyr-Pro-Trp-Gly-NH2 can undergo several chemical reactions typical of peptides:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bond can be cleaved, leading to the release of individual amino acids.
  2. Deprotection Reactions: If protective groups were used during synthesis, they would need to be removed through acidolysis or other deprotection strategies.
  3. Coupling Reactions: The compound can participate in further coupling reactions to form larger peptides or conjugates.

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Careful optimization is essential to achieve desired yields and minimize side reactions.

Mechanism of Action

Process

The mechanism of action for H-Tyr-Pro-Trp-Gly-NH2 primarily involves its interaction with the mu-opioid receptor. Upon binding, it triggers a cascade of intracellular events leading to analgesic effects:

  1. Receptor Binding: The peptide binds specifically to the mu-opioid receptor on neuronal membranes.
  2. Signal Transduction: This binding activates G-proteins that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels.
  3. Physiological Effects: The result is decreased neuronal excitability and neurotransmitter release, contributing to pain relief.

Data

Research indicates that this compound exhibits high affinity for opioid receptors, making it effective in modulating pain pathways in both central and peripheral nervous systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and temperatures.

Chemical Properties

  • Melting Point: Specific melting points can vary based on purity but typically fall within expected ranges for similar peptides.
  • pKa Values: Relevant pKa values correspond to the ionizable groups within the molecule, influencing solubility and reactivity.

Relevant analyses such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to characterize these properties accurately.

Applications

Scientific Uses

H-Tyr-Pro-Trp-Gly-NH2 has several applications in scientific research:

  1. Pharmacology: Studied for its potential as an analgesic agent in pain management therapies.
  2. Biochemistry: Utilized in studies exploring opioid receptor interactions and signaling pathways.
  3. Therapeutics Development: Investigated as a lead compound for designing new opioid drugs with fewer side effects compared to traditional opioids.
Structural Characterization & Biosynthesis

Primary Sequence Analysis of Tyr-W-MIF-1

H-Tyr-Pro-Trp-Gly-NH₂, systematically designated as Tyr-W-MIF-1, is a linear tetrapeptide featuring a distinct primary structure critical to its biological function. Its sequence comprises:

  • Position 1: Tyrosine (Tyr, Y) with a phenolic hydroxyl group
  • Position 2: Proline (Pro, P), a cyclic imino acid
  • Position 3: Tryptophan (Trp, W), a bulky aromatic residue
  • Position 4: Glycine (Gly, G), the smallest amino acid

The peptide terminates in a C-terminal amide (-NH₂) group instead of a free carboxylate (-COOH), a modification essential for receptor recognition and metabolic stability [5] [8]. The N-terminal tyrosine remains unmodified, preserving its α-amino group for potential interactions.

Table 1: Primary Structural Features of Tyr-W-MIF-1

PositionAmino AcidAbbreviationKey Chemical Properties
1TyrosineTyrAromatic, hydroxylated
2ProlineProRigid, cyclic structure
3TryptophanTrpAromatic, indole ring
4GlycineGlyFlexible, no side chain
C-terminusAmidation-NH₂Replaces carboxylate

Comparative Structural Motifs in the MIF-1 Peptide Family

Tyr-W-MIF-1 belongs to the Tyr-MIF-1 peptide family, characterized by the conserved N-terminal Tyr-Pro motif. This motif serves as a recognition signature for opioid receptors and differentiates these peptides from classical opioid peptides like enkephalins [5] [6]. Key structural comparisons include:

  • Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂): Leu³ substitution reduces aromatic stacking potential compared to Trp³ in Tyr-W-MIF-1.
  • Hemorphin-4 (Tyr-Pro-Trp-Thr): Lacks C-terminal amidation and replaces Gly⁴ with Thr, diminishing opioid receptor affinity [6].
  • Endomorphins (e.g., Tyr-Pro-Phe-Phe-NH₂): Feature Phe³ instead of Trp³ but retain C-terminal amidation and high μ-opioid selectivity [6].

The Pro² residue imposes conformational restraint, positioning Tyr¹ and Trp³ for optimal receptor engagement. C-terminal amidation (-NH₂) is a universal feature enhancing stability against carboxypeptidases [8].

Post-Translational Modifications: Amidation & N-Terminal Tyrosination

Tyr-W-MIF-1 biosynthesis involves two critical post-translational modifications (PTMs):

  • C-Terminal Amidation:
  • Catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which converts a C-terminal glycine-extended precursor (e.g., -Gly-Lys-Arg) into the active amidated form via oxidative cleavage [7] [8].
  • Functional Impact: Removes a negative charge, enhancing blood-brain barrier penetration and resistance to proteolysis [2] [8].
  • N-Terminal Tyrosination:
  • Unlike acetylation, Tyr-W-MIF-1 retains a free N-terminal α-amino group. Tyrosination (i.e., exposure of Tyr at the N-terminus) requires precise enzymatic cleavage of precursor residues.
  • Met-Aminopeptidases (Met-APs) remove initiator methionine when the penultimate residue has a small side chain (e.g., Ala, Gly, Pro), exposing tyrosine [7] [9].
  • Functional Impact: The free N-terminal ammonium ion (-NH₃⁺) facilitates ionic interactions with opioid receptor residues [5].

Table 2: Enzymatic Processing of Tyr-W-MIF-1

ModificationEnzyme(s)Precursor RequirementBiological Consequence
N-terminal processingMethionine aminopeptidases (Met-APs)Penultimate Pro residueExposes Tyr for receptor binding
C-terminal amidationPeptidylglycine α-amidating monooxygenase (PAM)C-terminal Gly residueEnhances stability and receptor affinity

Conformational Dynamics: Nuclear Magnetic Resonance and Molecular Modeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and computational simulations reveal Tyr-W-MIF-1’s conformational flexibility and bioactive topology:

  • NMR in Solution:
  • The Tyr¹-Pro² bond predominantly adopts a trans configuration (>90%), stabilizing an extended backbone [5] [6].
  • A dynamic Type I β-turn occurs between Pro² and Gly⁴, stabilized by a hydrogen bond between Trp³ carbonyl oxygen and Gly⁴ amide proton [6].
  • The indole ring of Trp³ exhibits rotational freedom, allowing adaptation to receptor pockets [5].

  • Molecular Modeling and Receptor Docking:

  • Tyr-W-MIF-1 docks into μ-opioid receptors with Tyr¹ phenol oriented toward transmembrane helices, forming hydrogen bonds with conserved residues (e.g., His³⁹⁷) [5] [6].
  • Pro² forces a kink positioning Trp³ for π-π stacking with receptor aromatic residues.
  • Gly⁴ flexibility enables the C-terminal amide to hydrogen-bond with receptor residues [6].

  • Impact of D-Proline Substitution:

  • Replacing L-Pro² with D-Pro² stabilizes a rigid Type II' β-turn, enhancing μ-opioid receptor affinity and analgesic potency by reducing conformational entropy [5] [6].

Table 3: Experimentally Derived Structural Features of Tyr-W-MIF-1

TechniqueKey Conformational FeaturesBiological Relevance
NMR spectroscopyTrans Tyr¹-Pro² bond; Type I β-turn at Pro²-Trp³-Gly⁴Optimizes aromatic residue spacing for receptor docking
Molecular dynamicsRotational freedom of Trp³ indole ringFacilitates adaptation to receptor subsites
Docking simulationsTyr¹ hydrogen bonding; Trp³ π-π stacking; Gly⁴ amide interactionStabilizes complex with μ-opioid receptors

These structural insights elucidate the pharmacophore basis for Tyr-W-MIF-1’s dual opiate/anti-opiate activities and guide the design of analogs with enhanced receptor selectivity [5] [6].

Properties

CAS Number

144450-13-5

Product Name

H-Tyr-Pro-Trp-Gly-NH2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C27H32N6O5

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1

InChI Key

HWGSOAJXZHSMGE-PMVMPFDFSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N

Synonyms

D-Pro(2)-Tyr-W-MIF-1
Tyr-D-Pro-Trp-Gly-NH2
Tyr-Pro-Trp-Gly-NH2
Tyr-W-MIF-1
tyrosyl-prolyl-tryptophyl-glycinamide

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.